molecular formula C9H8BrFO2 B1459335 Methyl 3-bromo-5-fluoro-4-methylbenzoate CAS No. 1533932-57-8

Methyl 3-bromo-5-fluoro-4-methylbenzoate

Cat. No.: B1459335
CAS No.: 1533932-57-8
M. Wt: 247.06 g/mol
InChI Key: MBOAEPYPUBWIRI-UHFFFAOYSA-N
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Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-fluoro-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-5-fluoro-4-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-fluoro-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: 3-bromo-5-fluoro-4-methylbenzyl alcohol.

    Oxidation: 3-bromo-5-fluoro-4-methylbenzoic acid.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-fluoro-4-methylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the ester group is converted to an alcohol, while in oxidation reactions, the methyl group is oxidized to a carboxylic acid .

Comparison with Similar Compounds

Methyl 3-bromo-5-fluoro-4-methylbenzoate can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

methyl 3-bromo-5-fluoro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOAEPYPUBWIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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